2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol
Description
Structural Classification within 1,4-Diazepane Derivatives
The structural classification of 2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol places it firmly within the 1,4-diazepane derivative family, which encompasses seven-membered heterocyclic compounds containing two nitrogen atoms positioned at the 1 and 4 positions of the ring structure. This compound represents a sophisticated variation of the basic diazepane scaffold, distinguished by the presence of two 2-hydroxyethyl side chains that significantly influence its chemical reactivity and potential biological interactions. The molecular structure features a diazepane ring with hydroxyethyl substituents, creating a framework that enhances both its solubility in polar solvents and its capacity for hydrogen bonding interactions.
The relationship between this compound and other diazepane derivatives can be understood through comparative structural analysis. While the simpler 2-(1,4-diazepan-1-yl)ethan-1-ol contains only one hydroxyethyl substituent and possesses the molecular formula C₇H₁₆N₂O, the target compound incorporates an additional hydroxyethyl group, resulting in enhanced functionality and increased molecular complexity. This structural modification places it within a specialized subclass of diazepane derivatives that exhibit enhanced potential for coordination chemistry and biological activity due to the presence of multiple functional groups capable of participating in various chemical interactions.
The classification system for diazepane derivatives encompasses several structural variations, each characterized by different substitution patterns and functional group arrangements. The following table illustrates the structural diversity within this chemical family:
Historical Development of 1,4-Diazepane Chemistry
The historical development of 1,4-diazepane chemistry spans several decades of intensive research, driven primarily by the recognition of these compounds' significant medicinal importance and their versatility as synthetic intermediates. Scientists have been actively involved in the synthesis, chemical reactions, and biological evaluation of 1,4-diazepines since the mid-twentieth century, establishing a rich foundation of knowledge that continues to inform contemporary research efforts. The evolution of this field has been marked by continuous advances in synthetic methodologies and an expanding understanding of structure-activity relationships within this chemical class.
The development of diazepane chemistry can be traced through several key historical phases, beginning with the initial recognition of seven-membered heterocyclic compounds containing nitrogen atoms as potentially valuable pharmaceutical scaffolds. Early research efforts focused on establishing fundamental synthetic routes and understanding the basic chemical properties of these compounds. The field gained significant momentum as researchers discovered the biological activities associated with various diazepine derivatives, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.
A particularly significant milestone in the historical development of diazepane chemistry occurred with the recognition of these compounds as privileged scaffolds in drug design. The concept of privileged structures emerged from the observation that certain molecular frameworks appear repeatedly in bioactive compounds, suggesting that these scaffolds possess inherent properties that facilitate beneficial interactions with biological targets. The diazepine framework has been identified as one such privileged structure, leading to its widespread adoption in medicinal chemistry research and drug development programs.
The synthetic methodology for diazepane derivatives has undergone substantial evolution throughout this historical development. Traditional synthetic approaches often involved multi-step procedures with moderate yields and significant waste generation. However, recent advances have introduced more efficient and environmentally friendly synthetic protocols, including solvent-free conditions and improved atom economy. These methodological improvements have facilitated broader access to diazepane derivatives and enabled the exploration of more complex structural variations, including compounds like this compound.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry stems from the fundamental importance of heterocyclic compounds in chemical and biological systems. According to comprehensive statistical analyses, more than eighty-five percent of all biologically active chemical entities contain at least one heterocyclic component, underscoring the central role these structures play in modern drug design and development. This remarkable prevalence reflects the unique properties that heteroatoms introduce into organic molecules, including modifications to solubility, lipophilicity, polarity, and hydrogen bonding capacity.
The diazepane framework, as exemplified by this compound, contributes to this significance through its ability to serve as a versatile platform for chemical modification and biological interaction. The presence of two nitrogen atoms within the seven-membered ring system provides multiple sites for coordination with metal ions and hydrogen bonding with biological macromolecules. Additionally, the hydroxyl groups present in the compound's structure further enhance its potential for forming beneficial interactions with various molecular targets, making it particularly valuable for applications in coordination chemistry and potential pharmaceutical development.
The role of heterocyclic compounds in anticancer drug discovery has been particularly well-documented, with numerous clinically approved anticancer agents containing heterocyclic cores. Examples include methotrexate, vinblastine, vincristine, daunorubicin, 5-fluorouracil, and doxorubicin, all of which demonstrate the therapeutic potential inherent in properly designed heterocyclic structures. While this compound represents a relatively specialized member of this chemical class, its structural features suggest potential applications in similar therapeutic contexts, particularly given the established biological activities associated with related diazepine derivatives.
The increasing presence of heterocyclic compounds in pharmaceutical applications has been facilitated by advances in synthetic methodologies, particularly metal-catalyzed cross-coupling and hetero-coupling reactions that allow rapid access to diverse functionalized heterocycles. These synthetic advances have enabled the preparation of increasingly complex heterocyclic structures, including sophisticated diazepane derivatives like this compound. The compound's synthesis typically involves the reaction of 1,4-diazepane with ethylene oxide, demonstrating the application of these modern synthetic approaches to access valuable heterocyclic building blocks.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c12-8-6-10-2-1-3-11(5-4-10)7-9-13/h12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSZSBSFHOXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,4-Diazepane with Ethylene Oxide
Reaction Overview : The primary method involves nucleophilic ring opening of ethylene oxide by the secondary amine nitrogen atoms of 1,4-diazepane, leading to hydroxyethyl substitution.
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- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Ambient to 50°C
- Base: Often none required, but sometimes mild bases like triethylamine are used to scavenge acid by-products
- Reaction Time: 12–24 hours to ensure complete conversion
Mechanism : The lone pair on the nitrogen attacks the less hindered carbon of the ethylene oxide ring, opening it and forming the hydroxyethyl substituent.
Purification : The crude product is purified by recrystallization or column chromatography to yield the target compound with high purity.
Multi-Step Synthesis via Acylation and Subsequent Hydroxyethylation
Step 1: Acylation of 1,4-Diazepane
- Reagents: Acyl chlorides (e.g., cyclopentanecarbonyl chloride) react with 1,4-diazepane in the presence of a base such as triethylamine.
- Solvent: Dichloromethane or THF
- Temperature: Room temperature to 50°C
- Time: 12–24 hours
Step 2: Hydroxyethylation
- The acylated intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group on the nitrogen.
- Conditions similar to 3.1 are used.
Advantages : This route allows for the introduction of additional functional groups on the diazepane ring before hydroxyethylation, enabling structural diversity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in various alkylated or halogenated derivatives.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Hydrophilicity and Solubility: The di-substituted 1,4-diazepane derivative (target compound) exhibits higher hydrophilicity than its mono-substituted counterpart (C₇H₁₆N₂O) due to the additional hydroxyethyl group. This enhances its solubility in polar solvents, making it suitable for aqueous-phase reactions . In contrast, the chloroacetyl derivative (C₁₅H₂₂Cl₂N₂O) is less polar and more lipophilic, favoring organic solvents .
Conformational Flexibility: The 1,4-diazepane ring adopts a chair-like conformation, allowing substituents to occupy equatorial or axial positions. The di-substituted derivative may exhibit restricted rotation compared to mono-substituted analogs, impacting binding affinity in biological systems . The 1,4,7-triazonane derivative (C₁₀H₂₃N₃O₂) has a larger ring size, increasing conformational flexibility and metal-coordination sites .
Applications: Mono-substituted 1,4-diazepane (C₇H₁₆N₂O): Widely used in peptide mimetics and as a precursor for antipsychotic drug candidates . Chloroacetyl derivative (C₁₅H₂₂Cl₂N₂O): Serves as an intermediate in kinase inhibitor synthesis, leveraging its electrophilic chloro group for cross-coupling reactions . Triazonane derivative (C₁₀H₂₃N₃O₂): Explored in MRI contrast agents due to its ability to chelate gadolinium ions .
Research Findings and Challenges
- Synthetic Accessibility: Mono-substituted 1,4-diazepane derivatives are commercially available and straightforward to synthesize , whereas the di-substituted target compound may require multi-step purification to avoid regiochemical byproducts.
- Safety Profile: 2-(1,4-Diazepan-1-yl)ethan-1-ol (mono-substituted) has a documented safety data sheet (GHS-compliant), but the di-substituted variant’s toxicity remains uncharacterized .
Biological Activity
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol is an organic compound derived from diazepane, characterized by its unique molecular structure that includes a diazepane ring and hydroxyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including implications in medicinal chemistry and biochemistry.
- Molecular Formula : C9H20N2O2
- Molecular Weight : 188.27 g/mol
- CAS Number : 1343779-44-1
- IUPAC Name : 2-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanol
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-diazepane with ethylene oxide under controlled conditions. The process includes:
- Starting Materials : 1,4-diazepane and ethylene oxide.
- Reaction Conditions : Conducted in an inert atmosphere (e.g., nitrogen) at temperatures between 50-70°C.
- Purification : Achieved through distillation or recrystallization to isolate the desired product.
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways and molecular targets. The presence of hydroxyl groups allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity and cellular processes.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have shown inhibition of tumor growth through mechanisms such as apoptosis induction and inhibition of angiogenesis .
| Compound | Cell Line Tested | CC50 (µM) | Reference |
|---|---|---|---|
| Compound 3g | HT29 (Colon) | 58.4 | |
| Fluorouracil | HT29 (Colon) | 381.2 | |
| Cisplatin | HT29 (Colon) | 47.2 |
- Neuroprotective Effects : Similar diazepane derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Studies : In vitro studies have shown that certain structural modifications of diazepane derivatives can enhance their cytotoxicity against cancer cells, indicating a structure-activity relationship that warrants further exploration .
- Enzyme Inhibition : Research has demonstrated that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic processes, which may lead to new drug development strategies targeting metabolic disorders .
Comparison with Related Compounds
The biological activity of this compound can be compared with other compounds containing similar functional groups:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Hydroxyethyl disulfide | Disulfide linkage | Antioxidant properties |
| N-(2-Hydroxyethyl)piperazine | Piperazine ring | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
